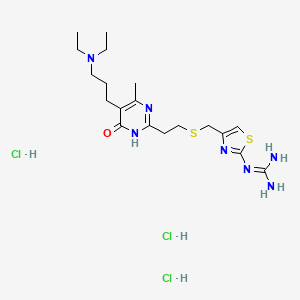

2-(2-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)ethyl-5-(3-(diethylamino)propyl)-6-methylpyrimidine-4-one trihydrochloride

Description

YM 14471 is a small molecule drug that functions as a histamine H2 receptor antagonist. It was initially developed by Yamanouchi Pharmaceutical Co., Ltd. The compound has shown potential in the treatment of cardiovascular diseases, particularly tachycardia .

Properties

CAS No. |

88022-87-1 |

|---|---|

Molecular Formula |

C19H34Cl3N7OS2 |

Molecular Weight |

547.0 g/mol |

IUPAC Name |

2-[4-[2-[5-[3-(diethylamino)propyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine;trihydrochloride |

InChI |

InChI=1S/C19H31N7OS2.3ClH/c1-4-26(5-2)9-6-7-15-13(3)22-16(24-17(15)27)8-10-28-11-14-12-29-19(23-14)25-18(20)21;;;/h12H,4-11H2,1-3H3,(H,22,24,27)(H4,20,21,23,25);3*1H |

InChI Key |

IASYOYMVRXHOLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC1=C(N=C(NC1=O)CCSCC2=CSC(=N2)N=C(N)N)C.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of YM 14471 involves multiple steps, including the formation of a thiazole ring and the attachment of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving thiazole and pyrimidine derivatives .

Chemical Reactions Analysis

YM 14471 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: YM 14471 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

YM 14471 has been extensively studied for its antisecretory effects in both rats and dogs. It has shown promise as a long-lasting histamine H2 receptor antagonist, making it a potential candidate for the treatment of conditions like gastric ulcers and acid reflux. Additionally, its ability to inhibit histamine-induced acid secretion has been compared to other well-known H2 receptor antagonists such as famotidine, cimetidine, and omeprazole .

Mechanism of Action

YM 14471 exerts its effects by competitively inhibiting the histamine H2 receptors. This inhibition prevents histamine from binding to the receptors, thereby reducing the production of gastric acid. The compound’s long-lasting effect is attributed to its irreversible or slowly dissociable binding to the H2 receptors .

Comparison with Similar Compounds

YM 14471 is compared with other histamine H2 receptor antagonists such as famotidine, cimetidine, and omeprazole. While all these compounds inhibit gastric acid secretion, YM 14471 has shown a more prolonged inhibitory effect. This makes it a unique candidate for long-term treatment of conditions requiring sustained acid suppression .

Similar Compounds

- Famotidine

- Cimetidine

- Omeprazole

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.